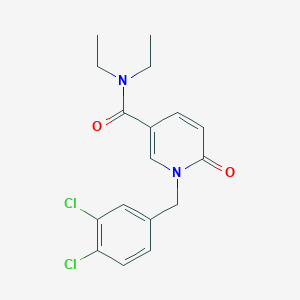

![molecular formula C14H16N4O3 B2804521 tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate CAS No. 2219376-00-6](/img/structure/B2804521.png)

tert-butyl N-[5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl]carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

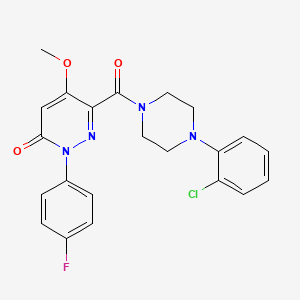

This compound is a carbamate derivative, which is an organic compound derived from carbamic acid. The structure suggests that it contains a pyrazole ring, which is a type of aromatic organic compound. The pyrazole ring is substituted with a pyridine ring, another type of aromatic organic compound .

Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of the pyrazole and pyridine rings suggests that this compound may have interesting chemical properties, such as the ability to participate in various chemical reactions .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, carbamates in general can undergo a variety of reactions. They can be hydrolyzed to produce alcohols and amines. They can also react with Grignard reagents to form tertiary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, stability, and reactivity would be influenced by the functional groups present in the molecule .Scientific Research Applications

Organic Synthesis and Chemical Properties

Synthesis and Regioselectivity : A study on the synthesis of pyrazole derivatives, including tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlights the importance of reaction conditions, such as the choice of solvent and base, in achieving high regioselectivity. This research contributes to understanding how tert-butyl pyrazole compounds can be efficiently synthesized and manipulated for further chemical transformations (Martins et al., 2012).

Ambient-Temperature Synthesis : The ambient-temperature synthesis of related tert-butyl pyrazolyl compounds demonstrates innovative methods for preparing complex molecules at room temperature, offering a more sustainable and accessible approach for the synthesis of pyrazole-based compounds (Becerra et al., 2021).

Ligand Synthesis and Metal Extraction : Research on pyrazole-based pyridine ligands, including derivatives of tert-butyl pyrazoles, showcases their application as extractants for metal ions like nickel(II) and copper(II). These findings are significant for developing new materials for metal recovery and purification processes (Pearce et al., 2017).

Intermediate in Targeted Molecule Synthesis : The synthesis of tert-butyl pyrazole[3,4-d] pyrimidine derivatives as intermediates for targeted PROTAC molecules indicates the critical role of such compounds in the development of therapeutic agents. This research underlines the potential of tert-butyl pyrazole compounds in medicinal chemistry applications (Zhang et al., 2022).

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of pyrazolo[4,3-b]pyridines , which have been characterized as antibacterial agents, as well as selective inhibitors of acetylcholinesterase .

Mode of Action

The reactions were accomplished in refluxing acetic acid in the presence of pyrrolidine and resulted in the formation of 5-substituted and carbo[b]fused pyrazolo[4,3-b]pyridines .

Biochemical Pathways

Compounds synthesized from similar substances have been found to inhibit acetylcholinesterase , which plays a crucial role in neurotransmission.

Result of Action

Similar compounds have been characterized as antibacterial agents, as well as selective inhibitors of acetylcholinesterase , suggesting potential therapeutic applications.

properties

IUPAC Name |

tert-butyl N-(5-formyl-1-pyridin-2-ylpyrazol-4-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N4O3/c1-14(2,3)21-13(20)17-10-8-16-18(11(10)9-19)12-6-4-5-7-15-12/h4-9H,1-3H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGGQGHPSJVWXGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(N(N=C1)C2=CC=CC=N2)C=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (5-formyl-1-(pyridin-2-yl)-1H-pyrazol-4-yl)carbamate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-[[2-(4-methoxyphenyl)-1H-indol-3-yl]sulfanyl]ethyl]benzamide](/img/structure/B2804438.png)

![ethyl 5-methyl-1-(3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}phenyl)-1H-pyrazole-4-carboxylate](/img/structure/B2804439.png)

![1-{[1-(Thiophene-2-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B2804448.png)

![(Z)-N-(4,6-difluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-(methylsulfonyl)benzamide](/img/structure/B2804449.png)

![2-[(Isopropylamino)sulfonyl]benzoic acid](/img/structure/B2804452.png)

![ethyl 4-({[5-(4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]acetyl}amino)benzoate](/img/structure/B2804453.png)

![2-{7-Oxabicyclo[2.2.1]heptan-2-yl}acetic acid](/img/structure/B2804454.png)

![N-(5-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2804460.png)